Enhanced Lipophilicity (clogP) Driven by Specific N‑Propyl and N‑Ethyl Substitution Pattern
The free base of 1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine exhibits a calculated logP (clogP) of approximately 3.14 , which is substantially higher than regioisomeric pyrazole amines where the propyl group is placed on the 4-position amine (clogP ~2.3) . This difference arises because the 2-propylpyrazole fragment extends the hydrophobic surface area without introducing additional hydrogen-bond donors, a feature that can enhance passive membrane permeability in cellular assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~3.14 (free base, mcule platform estimation) |
| Comparator Or Baseline | 1-ethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (regioisomer, CAS 1856087-58-5): clogP ~2.3 |
| Quantified Difference | Δ clogP ≈ +0.8 (36% higher lipophilicity for target compound) |
| Conditions | In silico calculation using mcule (P-580756461); comparable calculation method for regioisomer |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS-located kinases (e.g., p38 MAPK, JNK), a clogP near 3.1 balances aqueous solubility with cell permeability, making this compound a preferred starting scaffold over more hydrophilic isomers that may exhibit poor cellular penetration.
- [1] Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24(9), 7838. Section on physicochemical determinants of kinase inhibitor design. View Source
